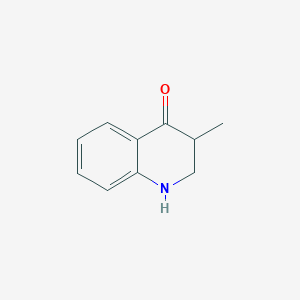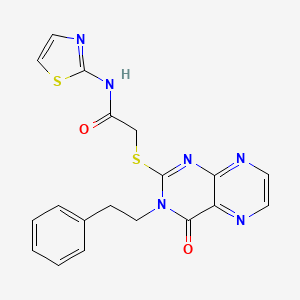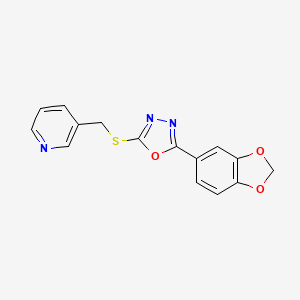
2,3-Dihydro-3-methyl-4(1H)-quinolinone
Descripción general
Descripción
2,3-Dihydro-3-methyl-4(1H)-quinolinone, also known as DMQ, is a heterocyclic compound that has attracted significant attention in scientific research due to its diverse biological activities. DMQ is a cyclic amide that contains a quinoline ring system and a carbonyl group. The compound is synthesized through various methods, including the Pictet-Spengler reaction, the Skraup reaction, and the Friedlander synthesis. DMQ has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-3-methyl-4(1H)-quinolinone is not fully understood. However, it has been suggested that 2,3-Dihydro-3-methyl-4(1H)-quinolinone exerts its biological activities through various mechanisms, including inhibition of DNA synthesis, inhibition of protein synthesis, and inhibition of enzymatic activity. 2,3-Dihydro-3-methyl-4(1H)-quinolinone has also been found to interact with various receptors, including the N-methyl-D-aspartate (NMDA) receptor and the α7 nicotinic acetylcholine receptor.
Biochemical and Physiological Effects:
2,3-Dihydro-3-methyl-4(1H)-quinolinone has been found to exhibit various biochemical and physiological effects. 2,3-Dihydro-3-methyl-4(1H)-quinolinone has been found to exhibit antioxidant and neuroprotective properties. 2,3-Dihydro-3-methyl-4(1H)-quinolinone has also been found to inhibit the growth of various microorganisms, including bacteria and fungi. 2,3-Dihydro-3-methyl-4(1H)-quinolinone has been found to possess antitumor and anti-inflammatory activities. 2,3-Dihydro-3-methyl-4(1H)-quinolinone has also been found to interact with various receptors, including the NMDA receptor and the α7 nicotinic acetylcholine receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-Dihydro-3-methyl-4(1H)-quinolinone has several advantages for lab experiments. 2,3-Dihydro-3-methyl-4(1H)-quinolinone is a relatively stable compound that can be easily synthesized in the laboratory. 2,3-Dihydro-3-methyl-4(1H)-quinolinone is also a versatile compound that can be used as a starting material for the synthesis of various bioactive compounds. However, 2,3-Dihydro-3-methyl-4(1H)-quinolinone also has some limitations for lab experiments. 2,3-Dihydro-3-methyl-4(1H)-quinolinone is a relatively expensive compound that may not be readily available in large quantities. 2,3-Dihydro-3-methyl-4(1H)-quinolinone is also a toxic compound that requires careful handling and disposal.
Direcciones Futuras
2,3-Dihydro-3-methyl-4(1H)-quinolinone has several potential future directions for scientific research. 2,3-Dihydro-3-methyl-4(1H)-quinolinone can be used as a starting material for the synthesis of various bioactive compounds, including quinoline alkaloids and alkaloid derivatives. 2,3-Dihydro-3-methyl-4(1H)-quinolinone can also be used as a lead compound for the development of new drugs with improved efficacy and reduced toxicity. 2,3-Dihydro-3-methyl-4(1H)-quinolinone can also be used to study the mechanisms of action of various receptors, including the NMDA receptor and the α7 nicotinic acetylcholine receptor. Finally, 2,3-Dihydro-3-methyl-4(1H)-quinolinone can be used to explore the potential applications of quinoline derivatives in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Conclusion:
In conclusion, 2,3-Dihydro-3-methyl-4(1H)-quinolinone is a heterocyclic compound that has attracted significant attention in scientific research due to its diverse biological activities. 2,3-Dihydro-3-methyl-4(1H)-quinolinone is synthesized through various methods, including the Pictet-Spengler reaction, the Skraup reaction, and the Friedlander synthesis. 2,3-Dihydro-3-methyl-4(1H)-quinolinone has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. 2,3-Dihydro-3-methyl-4(1H)-quinolinone has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory activities. 2,3-Dihydro-3-methyl-4(1H)-quinolinone has also been found to possess antioxidant and neuroprotective properties. 2,3-Dihydro-3-methyl-4(1H)-quinolinone has several potential future directions for scientific research, including the development of new drugs with improved efficacy and reduced toxicity.
Métodos De Síntesis
The synthesis of 2,3-Dihydro-3-methyl-4(1H)-quinolinone involves the condensation of an amino acid or an amino alcohol with an aldehyde or a ketone. The Pictet-Spengler reaction is one of the most common methods of synthesizing 2,3-Dihydro-3-methyl-4(1H)-quinolinone. This reaction involves the condensation of an amino acid with an aldehyde in the presence of an acid catalyst. The Skraup reaction and the Friedlander synthesis are also used to synthesize 2,3-Dihydro-3-methyl-4(1H)-quinolinone. In the Skraup reaction, 2,3-Dihydro-3-methyl-4(1H)-quinolinone is synthesized by the condensation of aniline with a ketone or an aldehyde in the presence of a sulfuric acid catalyst. The Friedlander synthesis involves the condensation of aniline with a carbonyl compound in the presence of an acid catalyst.
Aplicaciones Científicas De Investigación
2,3-Dihydro-3-methyl-4(1H)-quinolinone has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. 2,3-Dihydro-3-methyl-4(1H)-quinolinone has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory activities. 2,3-Dihydro-3-methyl-4(1H)-quinolinone has also been found to possess antioxidant and neuroprotective properties. 2,3-Dihydro-3-methyl-4(1H)-quinolinone has been used as a starting material for the synthesis of various bioactive compounds, including quinoline alkaloids and alkaloid derivatives.
Propiedades
IUPAC Name |
3-methyl-2,3-dihydro-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-6-11-9-5-3-2-4-8(9)10(7)12/h2-5,7,11H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIJRKJCKGZOHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001281837 | |
| Record name | 2,3-Dihydro-3-methyl-4(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001281837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-3-methyl-4(1H)-quinolinone | |
CAS RN |
30448-38-5 | |
| Record name | 2,3-Dihydro-3-methyl-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30448-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-3-methyl-4(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001281837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[[4-[(3S,4R)-3-(dimethylamino)-4-methoxypyrrolidin-1-yl]pyrimidin-2-yl]-methylamino]methyl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B7440731.png)
![5-[[[4-[(3S,4R)-3-(dimethylamino)-4-methoxypyrrolidin-1-yl]pyrimidin-2-yl]amino]methyl]-N,N-dimethylpyridine-2-carboxamide](/img/structure/B7440735.png)
![2-[[4-[(3S,4R)-3-(dimethylamino)-4-methoxypyrrolidin-1-yl]pyrimidin-2-yl]amino]-N-methylethanesulfonamide](/img/structure/B7440740.png)
![3-[3-cyclopropyl-1-(2-methyl-4H-furo[3,2-b]pyrrole-5-carbonyl)pyrrolidin-2-yl]-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B7440760.png)
![2-[2-[4-[(3R)-3-aminopyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carbonyl]-3,4-dihydro-1H-isoquinolin-5-yl]acetonitrile](/img/structure/B7440768.png)
![N-(5-benzyl-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl)-2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetamide](/img/structure/B7440772.png)
![5-fluoro-2-[[(2R)-2-hydroxypropyl]-methylamino]benzonitrile](/img/structure/B7440780.png)




![2-chloro-1-[(3S)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440844.png)
![2-chloro-1-[(3R)-3-phenyl-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7440851.png)
![N-[(1-benzylpiperidin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7440856.png)